
(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring and an ester linkage, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.
作用机制
Target of Action
Related compounds such as 2,5-dioxopyrrolidin-1-yl acrylate have been shown to interact with proteins, specifically modifying lysine residues . This suggests that the compound could potentially interact with a wide range of proteins, depending on the specific environment and conditions.
Mode of Action
It’s known that related compounds can react with proteins to modify lysine residues . This modification could potentially alter the function of the protein, leading to changes in cellular processes.
Pharmacokinetics
Related compounds have been shown to have high metabolic stability on human liver microsomes . This suggests that the compound could potentially have good bioavailability, although further studies would be needed to confirm this.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Esterification: The ester linkage is formed by reacting the pyrrolidinone derivative with 5-(2-hydroxyethoxy)-4-oxopentanoic acid. This reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the ester and pyrrolidinone rings, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the hydroxyethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO
属性
CAS 编号 |
78274-32-5 |
|---|---|
分子式 |
C11H15NO7 |
分子量 |
273.24 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate |
InChI |
InChI=1S/C11H15NO7/c13-5-6-18-7-8(14)1-4-11(17)19-12-9(15)2-3-10(12)16/h13H,1-7H2 |
InChI 键 |
OVPTZXRXNNJKSJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
同义词 |
methoxypolyethylene glycol succinimidylsuccinate ss-PEG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


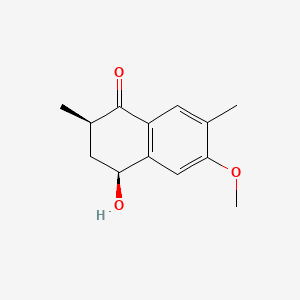
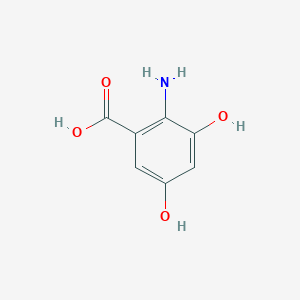
![[Cytidine-5'-phosphate] glycerylphosphoric acid ester](/img/structure/B1204698.png)
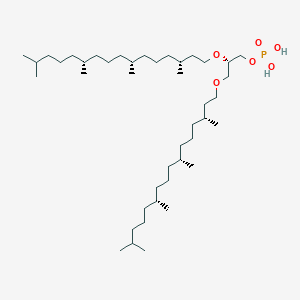
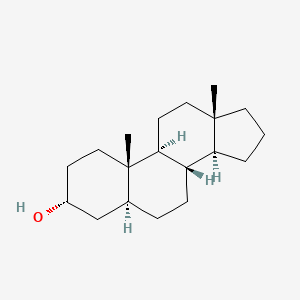
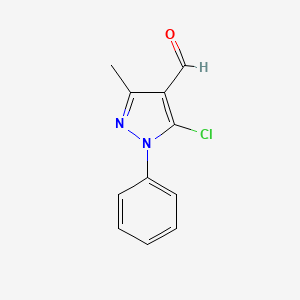
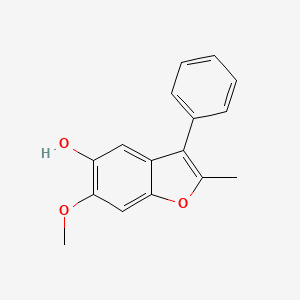
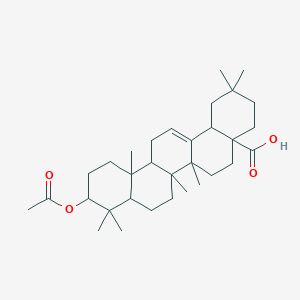
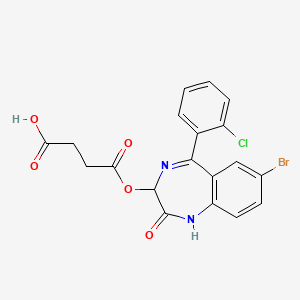


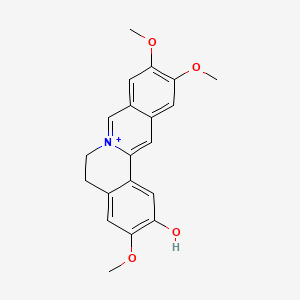
![N-amino-N'-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]methanimidamide](/img/structure/B1204710.png)
![[1,1'-Biphenyl]-4-amine, N-(acetyloxy)-](/img/structure/B1204715.png)
